![molecular formula C12H18BrNO B15243420 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18BrNO This compound features a brominated aromatic ring, a butanol chain, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 4-bromo-3-methylbenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced to form a cyclohexane derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butanone.
Reduction: Formation of 2-{[(4-Bromo-3-methylcyclohexyl)methyl]amino}butan-1-ol.
Substitution: Formation of 2-{[(4-Hydroxy-3-methylphenyl)methyl]amino}butan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects and modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of various receptors, such as serotonin 5-HT2A and dopamine D2 receptors. These interactions can lead to changes in mood, behavior, and neuroprotection by modulating neurotransmitter levels in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A derivative of the phenylethylamine class, used in scientific research for its effects on the central nervous system.
4-Bromo-3-methylphenol: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is unique due to its combination of a brominated aromatic ring, an amino group, and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C12H18BrNO |
|---|---|
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
2-[(4-bromo-3-methylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-3-11(8-15)14-7-10-4-5-12(13)9(2)6-10/h4-6,11,14-15H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
ABFIEPKPXNNEEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NCC1=CC(=C(C=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
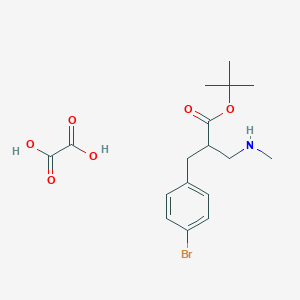

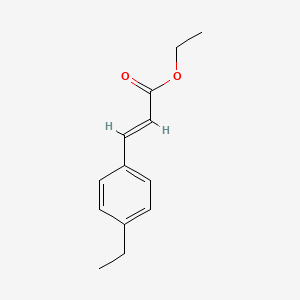
![3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B15243354.png)
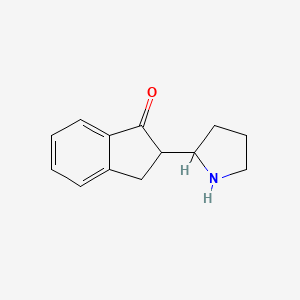


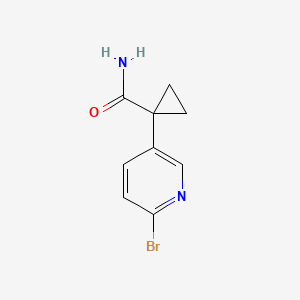
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)

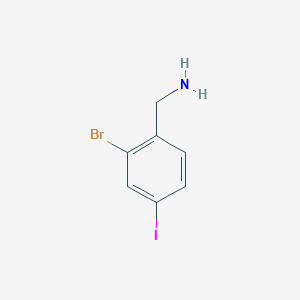
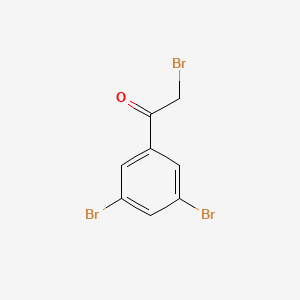
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
